![molecular formula C18H11ClF3N3O2 B253690 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253690.png)

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

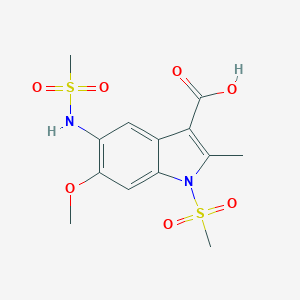

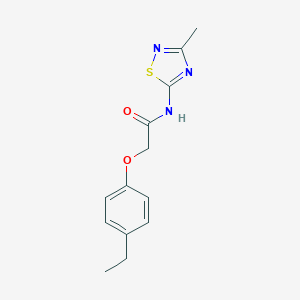

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide, also known as TAK-915, is a small-molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of GABA(A) α5 receptor subtype, which is believed to play a key role in memory and learning processes in the brain.

Mécanisme D'action

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide acts by selectively inhibiting the GABA(A) α5 receptor subtype, which is primarily expressed in the hippocampus, a brain region involved in memory and learning processes. By inhibiting this receptor subtype, 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide enhances the activity of neurons in the hippocampus, leading to improved cognitive function.

Biochemical and Physiological Effects

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has been shown to improve cognitive function in preclinical models of cognitive impairment, but its effects on other physiological processes are not well understood. Studies have shown that 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide does not affect locomotor activity or induce sedation, suggesting that it may have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is its high selectivity for the GABA(A) α5 receptor subtype, which minimizes off-target effects. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on other physiological processes.

Orientations Futures

There are several future directions for the development of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide in humans. Another future direction is to explore the potential of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to understand the long-term effects of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide on cognitive function and other physiological processes.

Méthodes De Synthèse

The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves a multi-step process starting with the preparation of 1,4-dihydropyridazine-3-carboxylic acid, which is then converted to the corresponding amide using 2-(trifluoromethyl)aniline. The amide is then reacted with 4-chlorophenyl isocyanate to yield the final product.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and learning. In a study published in the Journal of Neuroscience, 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide was found to enhance cognitive function in rats with age-related memory impairment. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide improved cognitive function in a mouse model of Alzheimer's disease.

Propriétés

Nom du produit |

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide |

|---|---|

Formule moléculaire |

C18H11ClF3N3O2 |

Poids moléculaire |

393.7 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |

InChI |

InChI=1S/C18H11ClF3N3O2/c19-11-5-7-12(8-6-11)25-10-9-15(26)16(24-25)17(27)23-14-4-2-1-3-13(14)18(20,21)22/h1-10H,(H,23,27) |

Clé InChI |

STYZVPGFHCUOQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)

![4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B253623.png)

![5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B253624.png)

![5-bromo-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B253629.png)

![N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B253635.png)

![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide](/img/structure/B253637.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B253638.png)